molecular formula C20H38N6O9 B12742492 2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-hydroxyethyl prop-2-enoate CAS No. 68516-08-5

2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-hydroxyethyl prop-2-enoate

Cat. No.: B12742492
CAS No.: 68516-08-5
M. Wt: 506.6 g/mol
InChI Key: HWFXLHWOVUSTRT-UHFFFAOYSA-N
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Description

2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-hydroxyethyl prop-2-enoate is a complex organic compound that combines the properties of a triazine derivative and a hydroxyethyl ester of propenoic acid. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of melamine with formaldehyde and methanol under acidic conditions to form the hexakis(methoxymethyl) derivative. This intermediate is then reacted with 2-hydroxyethyl prop-2-enoate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-hydroxyethyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted triazines .

Scientific Research Applications

2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-hydroxyethyl prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its ability to form stable crosslinked networks through its multiple functional groups.

Properties

CAS No.

68516-08-5

Molecular Formula

C20H38N6O9

Molecular Weight

506.6 g/mol

IUPAC Name

2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-hydroxyethyl prop-2-enoate

InChI

InChI=1S/C15H30N6O6.C5H8O3/c1-22-7-19(8-23-2)13-16-14(20(9-24-3)10-25-4)18-15(17-13)21(11-26-5)12-27-6;1-2-5(7)8-4-3-6/h7-12H2,1-6H3;2,6H,1,3-4H2

InChI Key

HWFXLHWOVUSTRT-UHFFFAOYSA-N

Canonical SMILES

COCN(COC)C1=NC(=NC(=N1)N(COC)COC)N(COC)COC.C=CC(=O)OCCO

Related CAS

52858-75-0

Origin of Product

United States

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